molecular formula C14H12F3NO B028110 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline CAS No. 102766-74-5

2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline

Cat. No. B028110
M. Wt: 267.25 g/mol
InChI Key: XEZSBTYKZOAQQK-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline is a compound that has drawn interest due to its unique chemical structure and properties. The compound is notable for its trifluoromethyl and phenoxy groups, which contribute to its distinctive chemical behavior.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For example, Wen Zi-qiang studied the synthesis of a similar compound, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, starting from 3,4-dichloronitrobenzene, which underwent high pressure hydrolysis and reduction, followed by an addition reaction (Wen Zi-qiang, 2007). These steps indicate a complex synthesis process involving multiple reagents and conditions.

Molecular Structure Analysis

The molecular structure of 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline includes a trifluoromethyl group attached to a phenoxy ring. This structure imparts unique electronic and steric characteristics, influencing the compound’s reactivity and interactions.

Chemical Reactions and Properties

Compounds with similar structures exhibit interesting reactions. For instance, Qing-mei Wu et al. discussed the synthesis and characterization of related compounds, revealing insights into their reactivity and interaction with other chemical entities (Qing-mei Wu et al., 2021).

Scientific Research Applications

Catalytic Oxidation

  • Superparamagnetic Fe3O4 Nanoparticles for Catalytic Oxidation : Research has explored the use of superparamagnetic Fe3O4 nanoparticles as catalysts for the oxidation of phenolic and aniline compounds, demonstrating their potential in environmental remediation processes. These nanoparticles exhibit good stability, reusability, and excellent catalytic ability to eliminate substituted phenolic and aniline compounds from solutions, highlighting their relevance in treating polluted water sources (Zhang et al., 2009).

Electrocatalytic Oxidation

  • Degradation of Aniline by Electrocatalytic Oxidation : A study on the degradation of aniline in alkaline medium using an electrochemical reactor demonstrated the effectiveness of electrocatalytic oxidation in breaking down aniline into less harmful substances, thus providing a method for the treatment of wastewater containing aniline compounds (Li et al., 2003).

Synthesis of Hydroxy Metabolites

  • Hydroxy Metabolites of Diclofenac : The synthesis and characterization of hydroxy metabolites of diclofenac, a commonly used nonsteroidal anti-inflammatory drug, were detailed, indicating the significance of these metabolites in understanding the drug's metabolism and potential toxicological impacts (Kenny et al., 2004).

Synthesis of Aniline Derivatives

  • Synthesis of 3-Chloro-4-[1,1,2-Trifluoro-2-(Trifluoromethoxy)-Ethoxy] Aniline : A study described the synthesis of a complex aniline derivative from 2-chloro-4-aminophenol, showcasing the chemical versatility and potential applications of aniline derivatives in the development of novel compounds with specific properties (Wen Zi-qiang, 2007).

Detection of Aniline Biomarkers

  • Detection of 4-Aminophenol, a Biomarker for Aniline : Research on a bi-functionalized luminescent metal-organic framework for the highly sensitive detection of 4-aminophenol in urine demonstrated its potential in monitoring aniline exposure in humans, highlighting the importance of detecting environmental and occupational hazards (Jin & Yan, 2021).

Safety And Hazards

2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline has several hazard statements including H312, H315, H319, H332, H335, indicating potential hazards upon contact with skin, eyes, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-methyl-4-[4-(trifluoromethyl)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c1-9-8-12(6-7-13(9)18)19-11-4-2-10(3-5-11)14(15,16)17/h2-8H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZSBTYKZOAQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555119
Record name 2-Methyl-4-[4-(trifluoromethyl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline

CAS RN

102766-74-5
Record name 2-Methyl-4-[4-(trifluoromethyl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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